molecular formula C18H18BrFN2O3 B2514048 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone CAS No. 1448062-97-2

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Cat. No.: B2514048
CAS No.: 1448062-97-2
M. Wt: 409.255
InChI Key: VPFGURCANNCHFQ-UHFFFAOYSA-N
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Description

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a complex organic compound that features a combination of bromopyridine, piperidine, and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone typically involves multiple steps:

    Formation of the Bromopyridine Intermediate: The initial step involves the bromination of pyridine to form 3-bromopyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Synthesis of the Piperidine Derivative: The next step involves the reaction of piperidine with an appropriate alkylating agent to introduce the desired substituents.

    Coupling Reaction: The bromopyridine intermediate is then coupled with the piperidine derivative using a suitable base and solvent to form the desired product.

    Introduction of the Fluorophenoxy Group: The final step involves the reaction of the intermediate with 2-fluorophenol under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its potential therapeutic effects and pharmacokinetic properties.

    Material Science: It may be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone involves its interaction with specific molecular targets such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone
  • 1-(4-((3-Iodopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone

Uniqueness

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is unique due to the presence of the bromopyridine moiety, which can impart distinct chemical and biological properties compared to its chloro or iodo analogs. The combination of bromopyridine, piperidine, and fluorophenoxy groups makes it a versatile compound for various applications.

Biological Activity

1-(4-((3-Bromopyridin-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Bromopyridine Moiety : A pyridine ring substituted with a bromine atom, which may enhance biological activity through electronic effects.
  • Fluorophenoxy Group : A phenolic structure with a fluorine substituent, potentially influencing the compound's pharmacokinetics and receptor interactions.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity. For instance, the presence of halogen atoms (like bromine and fluorine) in the structure can enhance antibacterial efficacy. In vitro studies have shown that related piperidine derivatives demonstrate inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Antitumor Activity

Compounds featuring piperidine and halogenated aromatic systems have been associated with antitumor properties. The mechanism is believed to involve the modulation of signaling pathways related to cell proliferation and apoptosis. In particular, derivatives of piperidine have shown promise in inhibiting cancer cell lines through apoptosis induction and cell cycle arrest.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. Similar compounds have been investigated for their ability to modulate serotonin and dopamine receptors, which could lead to therapeutic applications in treating depression and anxiety disorders .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antibacterial Activity : A study on pyrrolidine derivatives showed that halogen substitutions significantly enhanced antibacterial properties against a range of pathogens, suggesting that similar modifications in our compound could yield potent antimicrobial agents .
  • Antitumor Mechanisms : Research on piperidine derivatives indicated that they could inhibit tumor growth by inducing apoptosis in cancer cells. The specific pathways involved include the activation of caspases and modulation of Bcl-2 family proteins.
  • Neuropharmacological Applications : Investigations into piperidine-based compounds have revealed their potential as anxiolytics and antidepressants by acting on serotonin receptors, highlighting a promising area for further research into our compound's effects on mental health .

Comparative Analysis

To better understand the unique biological profile of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesBiological Activity
3-BromopyridineBromine on pyridineAntimicrobial
Piperidinyl Butenone DerivativesButenone with varying substitutionsAntitumor
4-PiperidinolHydroxyl group on piperidineAnalgesic properties

This table illustrates how the unique combination of functional groups in our target compound may confer distinct biological activities not observed in other similar compounds.

Properties

IUPAC Name

1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrFN2O3/c19-14-4-3-9-21-18(14)25-13-7-10-22(11-8-13)17(23)12-24-16-6-2-1-5-15(16)20/h1-6,9,13H,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPFGURCANNCHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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